ethyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
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Description
Ethyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C26H27F2N3O4 and its molecular weight is 483.516. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Inhibitor Activity
A significant body of research focuses on the synthesis of various analogues related to ethyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate and their biological activities. For instance, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed by molecular hybridization and synthesized from aryl thioamides. These compounds, including a closely related molecule, showed promise as inhibitors against Mycobacterium tuberculosis GyrB ATPase, with specific compounds exhibiting significant inhibition of MTB DNA gyrase and possessing antituberculosis activity without cytotoxicity at certain concentrations (V. U. Jeankumar et al., 2013).
Chemical Synthesis Methods
Another research area involves exploring efficient methods for chemical synthesis involving the compound or its structural analogues. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a compound with a similar structural framework, was used in selective cyclocondensation with 1,3-dicarbonyl compounds to produce ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, highlighting novel approaches to synthesizing complex heterocycles (P. S. Lebedˈ et al., 2012).
Development of New N-fused Heterocycles
Research on the synthesis of new N-fused heterocycles via condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid has been reported. This process led to the production of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products in good to excellent yields, showcasing the versatility of such compounds in generating new heterocyclic structures (Aseyeh Ghaedi et al., 2015).
Fluorination Techniques
Selective fluorination techniques involving ethyl 1-methylpyrazole-4-carboxylates, including the synthesis of fluorinated analogues, illustrate the chemical modification capabilities for this compound class. These techniques shed light on the selectivities and yields for fluorinated pyrazole-4-carboxylates, contributing to the development of molecules with potentially altered biological activities (K. Makino & H. Yoshioka, 1988).
properties
IUPAC Name |
ethyl 1-[3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F2N3O4/c1-2-34-26(33)20-9-11-30(12-10-20)25(32)23-16-31(15-18-5-3-7-21(27)13-18)29-24(23)35-17-19-6-4-8-22(28)14-19/h3-8,13-14,16,20H,2,9-12,15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXSKVMNVQQURS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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